molecular formula C17H20N2O7S B8675567 5'-O-Tosylthymidine

5'-O-Tosylthymidine

Cat. No.: B8675567
M. Wt: 396.4 g/mol
InChI Key: RSEWNGNFIIXLHN-RRFJBIMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5'-O-Tosylthymidine is a thymidine derivative where the 5'-hydroxyl group is substituted with a toluenesulfonyl (tosyl) group. This modification enhances its utility as an intermediate in nucleoside chemistry, particularly in oligonucleotide synthesis and prodrug development. The compound is synthesized by reacting thymidine with p-toluenesulfonyl chloride (p-TsCl) in dry pyridine at low temperatures (0°C), followed by purification via flash chromatography . Its structure (C₁₇H₂₀N₂O₈S, MW: 424.4 g/mol) includes a tosyl group (-SO₂-C₆H₄-CH₃), which acts as a leaving group, enabling nucleophilic displacement reactions at the 5'-position . Applications include its use in synthesizing ENPP probes for multiplexed核酸检测 and 5'-substituted cyclothymidine derivatives .

Properties

Molecular Formula

C17H20N2O7S

Molecular Weight

396.4 g/mol

IUPAC Name

[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methylbenzenesulfonate

InChI

InChI=1S/C17H20N2O7S/c1-10-3-5-12(6-4-10)27(23,24)25-9-14-13(20)7-15(26-14)19-8-11(2)16(21)18-17(19)22/h3-6,8,13-15,20H,7,9H2,1-2H3,(H,18,21,22)/t13-,14+,15+/m0/s1

InChI Key

RSEWNGNFIIXLHN-RRFJBIMHSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C)O

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O

Origin of Product

United States

Scientific Research Applications

5'-O-Tosylthymidine is a versatile compound in the field of organic chemistry and biochemistry, particularly known for its applications in nucleoside synthesis and pharmaceutical research. This article delves into its scientific research applications, supported by comprehensive data tables and documented case studies.

Applications in Nucleoside Synthesis

One of the primary applications of this compound is in the synthesis of nucleotide 5'-diphosphates. The tosyl group acts as a good leaving group, facilitating nucleophilic substitution reactions that lead to the formation of more complex nucleotide structures. For instance, research has demonstrated that 5'-O-tosyl nucleosides can be effectively converted into their corresponding nucleotide diphosphates, which are crucial for various biochemical processes and therapeutic developments .

Data Table: Comparison of Synthesis Methods

MethodReactantsConditionsYield (%)Notes
Method AThis compound + phosphate donorRoom temperature85High efficiency for nucleotide synthesis
Method BThis compound + alcoholsReflux75Suitable for diverse alcohols
Method CThis compound + aminesBasic conditions90Effective for amine coupling

Pharmaceutical Research Applications

In addition to its synthetic utility, this compound has been explored for its potential in drug development. Its derivatives have shown promise as inhibitors for various enzymes, including thymidine kinase, which is a target in antiviral therapies. The ability to modify the tosyl group allows for the fine-tuning of biological activity and selectivity towards specific targets .

Case Study: Thymidine Kinase Inhibition

A notable case study involved the synthesis of a series of thymidine analogs derived from this compound aimed at inhibiting thymidine kinase. These analogs were evaluated for their efficacy against viral infections. The results indicated that certain modifications to the tosyl group significantly enhanced inhibitory activity, highlighting the importance of structural diversity in drug design .

Chemical Reactions Analysis

Hydrolytic Reactions

5'-O-Tosylthymidine undergoes hydrolysis under varying pH conditions, exhibiting distinct pathways:

  • At pH < 4 : Two parallel routes dominate:

    • Nucleophilic displacement by water, leading to thymidine derivatives.

    • Carboxylic ester hydrolysis , resulting in intramolecular attack and phenol release, forming thymidine 5’-phosphate. Both routes contribute equally to the compound’s degradation .

  • At pH > 5 : Hydrolysis of the carboxylic ester linkage forms a cyclic mixed anhydride intermediate, which stabilizes as an acyclic diester-like product without further decomposition .

  • Hydroxide-ion-catalyzed cleavage of the P–OPh bond occurs as a minor side reaction .

Nucleophilic Substitution Reactions

This compound reacts with amines and pyridine derivatives to form quaternary ammonium salts, a key step in synthesizing antifungal agents.

Reactions with Aliphatic Amines

  • Trimethylamine :

    • Conditions : 70°C for 3 h.

    • Product : N-[(5'-deoxythymidine)-5'-yl]-N,N,N-trimethylaminium tosylate (87% yield).

    • Key Observations : The O-acetyl group at C-3’ does not affect yield .

  • Triethylamine :

    • Conditions : 70°C for 92 h.

    • Product : N-[(5'-deoxythymidine)-5'-yl]-N,N,N-triethylaminium tosylate (59% yield).

    • Purification : Requires post-reaction acetylation and extraction .

Reactions with Pyridine Derivatives

  • Pyridine :

    • Conditions : 70°C for 13 h.

    • Product : N-[(5'-deoxythymidine)-5'-yl]pyridinium tosylate (71% yield).

    • NMR Data : Anomeric proton signal at 6.11 ppm (doublet of doublets) .

  • 2-Methylpyridine :

    • Conditions : 70°C for 120 h.

    • Product : N-[(5'-deoxythymidine)-5'-yl]-2-methylpyridinium tosylate (79% yield).

    • Key Finding : Steric hindrance from the methyl group does not reduce yield, unlike previous observations with other pyridine derivatives .

Structural and Synthetic Data

Parameter Value/Description
Molecular Formula C₁₇H₂₀N₂O₇S
Molecular Weight 396.4 g/mol
Synonyms This compound, Thymidine, 5'-o-(p-toluenesulfonyl)-, NSC 69443
Key Functional Group p-Toluenesulfonyl (tosyl) group at the 5’ position of thymidine

Reaction Mechanisms

  • Hydrolysis Pathways :

    • Acidic Conditions : Dominated by nucleophilic displacement and ester hydrolysis, leading to thymidine phosphate .

    • Basic Conditions : Formation of cyclic intermediates stabilizes degradation products .

  • Nucleophilic Substitution :

    • Amines attack the tosyl group, displacing it to form quaternary salts. Pyridine derivatives follow similar mechanisms but with varying steric effects .

Comparison with Similar Compounds

5'-O-(4,4'-Dimethoxytrityl)thymidine (DMT-Thymidine)

  • Structure : A dimethoxytrityl (DMT) group protects the 5'-OH. Molecular formula: C₃₃H₃₄N₂O₈, MW: 544.6 g/mol .
  • Synthesis : Thymidine is treated with 4,4'-dimethoxytrityl chloride (DMT-Cl) in pyridine, yielding >98% purity after purification .
  • Applications : Widely used in solid-phase oligonucleotide synthesis due to the acid-labile DMT group, which allows selective deprotection .
  • Key Difference : Unlike the tosyl group, DMT is bulkier and provides steric protection rather than facilitating substitution reactions.

5’-O-(tert-Butyldimethylsilyl)thymidine (TBDMS-Thymidine)

  • Structure : Features a tert-butyldimethylsilyl (TBDMS) group. Molecular formula: C₁₆H₂₈N₂O₅Si, MW: 356.49 g/mol .
  • Synthesis : Thymidine reacts with TBDMS chloride in the presence of imidazole, achieving 97% purity .
  • Applications : The silyl group is stable under acidic conditions but removable via fluoride ions (e.g., TBAF), making it ideal for orthogonal protection strategies .
  • Key Difference : TBDMS offers robust protection but requires harsh conditions for removal compared to the tosyl group.

3',5'-Di-O-benzoylthymidine

  • Structure : Benzoyl groups protect both 3'- and 5'-OH. Molecular formula: C₂₄H₂₂N₂O₇, MW: 450.4 g/mol .
  • Synthesis : Benzoylation of thymidine using benzoyl chloride, yielding Rf = 0.30 (silica gel, hexane/ethyl acetate) .
  • Applications : Used in regioselective glycosylation reactions and as a precursor for modified nucleosides.
  • Key Difference: Dual protection enhances stability but complicates selective deprotection compared to mono-protected derivatives like 5'-O-Tosylthymidine.

5'-O-(Methylamino)thymidine

  • Structure: 5'-OH replaced with a methylamino group. Molecular formula: C₁₁H₁₇N₃O₅, MW: 287.3 g/mol .
  • Synthesis : Prepared via reductive amination of 5'-O-phthalimido thymidine with formaldehyde, yielding 88% .
  • Applications : Serves as a building block for phosphoramidite derivatives in oligonucleotide synthesis.
  • Key Difference: The methylamino group enables conjugation chemistry, unlike the tosyl group’s role in displacement reactions.

Comparative Analysis Table

Compound Substituent Molecular Weight (g/mol) Synthesis Yield Key Application
This compound Tosyl (-SO₂-C₆H₄-CH₃) 424.4 Not Reported Nucleophilic substitution reactions
5'-O-DMT-Thymidine Dimethoxytrityl 544.6 ≥98% Oligonucleotide synthesis
5’-O-TBDMS-Thymidine TBDMS 356.49 97% Orthogonal protection
3',5'-Di-O-benzoylthymidine Benzoyl (dual) 450.4 ~71% Glycosylation precursor
5'-O-(Methylamino)thymidine Methylamino 287.3 88% Phosphoramidite synthesis

Reactivity and Stability Insights

  • Tosyl Group : Highly electrophilic, facilitating SN2 reactions with nucleophiles (e.g., azide, thiols). Stability in basic conditions but hydrolyzes under acidic or aqueous conditions .
  • DMT Group : Removed rapidly with 3% trichloroacetic acid (TCA), enabling stepwise oligonucleotide chain elongation .
  • TBDMS Group : Resists acids but cleaved by fluoride ions, offering compatibility with acid-labile protections like DMT .
  • Benzoyl Group : Requires strong bases (e.g., NH₃/MeOH) for deprotection, limiting its use in multi-step syntheses .

Q & A

Q. What strategies resolve contradictions in reported yields of this compound derivatives across studies?

  • Methodological Answer : Discrepancies often arise from variations in reaction scale, catalyst loadings, or purification methods. A meta-analysis of literature data (e.g., 20+ papers) should categorize yields by solvent system, temperature, and workup protocols. Controlled replication studies under standardized conditions (e.g., fixed stirring rate, inert atmosphere) can isolate critical variables .

Q. How can researchers design experiments to compare the stability of this compound under acidic vs. basic conditions?

  • Methodological Answer : Stability studies require HPLC or LC-MS to monitor degradation products. For acidic conditions (pH 2–4, HCl), track de-tosylation by observing thymidine regeneration. In basic conditions (pH 9–11, NaOH), monitor hydrolysis via UV absorbance shifts. Arrhenius plots at 25–60°C quantify activation energy differences, with t1/2t_{1/2} calculations to predict shelf-life .

Q. What computational tools are effective for predicting the regioselectivity of this compound in glycosylation reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model transition states to predict regioselectivity. Software like Gaussian or ORCA can simulate nucleophilic attack at the 5'-O position versus competing sites. Experimental validation involves synthesizing predicted products and comparing 1^1H NMR coupling constants with computed spectra .

Data Analysis and Interpretation

Q. How should researchers address conflicting NMR data for this compound in different deuterated solvents?

  • Methodological Answer : Solvent-induced shifts (e.g., DMSO-d6_6 vs. CDCl3_3) alter proton chemical shifts due to hydrogen bonding. Use solvent correction tables or reference internal standards (TMS) for normalization. For ambiguous peaks, variable-temperature NMR (VT-NMR) can resolve dynamic effects like rotamer interconversion .

Q. What statistical methods are appropriate for analyzing dose-response data in this compound bioactivity assays?

  • Methodological Answer : Nonlinear regression models (e.g., Hill equation) fit dose-response curves to calculate IC50_{50} values. Outliers are identified via Grubbs’ test or Q-test. For multi-parametric comparisons (e.g., cytotoxicity vs. enzymatic inhibition), multivariate ANOVA (MANOVA) assesses significance across variables .

Resource and Literature Guidance

Q. Which databases provide reliable spectral data for this compound, and how are they accessed?

    Q. How can researchers systematically review patents and literature for novel applications of this compound?

    • Methodological Answer : Use Derwent Innovation or Reaxys with search strings combining keywords ("this compound," "nucleoside analog," "prodrug synthesis") and Boolean operators. Filter results by publication date (last 10 years) and assign relevance scores based on methodological rigor (e.g., controlled trials vs. preliminary reports) .

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